

Spiro[adamantane-2,2'-oxirane]: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519

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CAS Number: 24759-97-5

Structure:


 Spiro[adamantane-2,2'-oxirane] Structure

Figure 1: Chemical Structure of **Spiro[adamantane-2,2'-oxirane]**

Introduction

Spiro[adamantane-2,2'-oxirane] is a unique chemical entity that marries the rigid, lipophilic adamantane cage with the highly reactive oxirane (epoxide) ring in a spirocyclic arrangement. This configuration imparts a distinct three-dimensional architecture, making it a valuable building block in medicinal chemistry and organic synthesis. The adamantane moiety is a well-regarded pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, while the strained oxirane ring serves as a versatile handle for introducing a variety of functional groups. This guide provides an in-depth overview of the synthesis, properties, reactivity, and therapeutic applications of **Spiro[adamantane-2,2'-oxirane]** and its derivatives, with a focus on their potential in drug development.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for **Spiro[adamantane-2,2'-oxirane]** is not readily available in the public domain, its fundamental properties have been reported. The table below summarizes the key physicochemical data.

Property	Value
CAS Number	24759-97-5
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.25 g/mol
Appearance	White crystalline solid
Melting Point	176-177 °C
IUPAC Name	spiro[adamantane-2,2'-oxirane]

Table 1: Physicochemical Properties of **Spiro[adamantane-2,2'-oxirane]**

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **Spiro[adamantane-2,2'-oxirane]** is the epoxidation of adamantanone. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a well-established method for the conversion of ketones to epoxides and is the likely industrial and laboratory-scale method for this transformation.

General Experimental Protocol: Epoxidation of Adamantanone via Corey-Chaykovsky Reaction

This protocol is a representative procedure for the synthesis of epoxides from ketones using a sulfur ylide.

Materials:

- Adamantanone
- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Ylide Formation:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMSO. Stir the suspension and add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. The mixture is then heated to 70-80 °C for 1 hour until the evolution of hydrogen gas ceases, and a clear solution of the sulfur ylide (dimsylide) is formed.
- **Reaction with Ketone:** Cool the ylide solution to room temperature. Dissolve adamantanone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution. The reaction is typically exothermic, and the temperature should be maintained below 30 °C with an ice bath if necessary.
- **Reaction Monitoring and Work-up:** Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
- **Purification:** Combine the organic layers and wash with water and then with a saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield **Spiro[adamantane-2,2'-oxirane]** as a white solid.

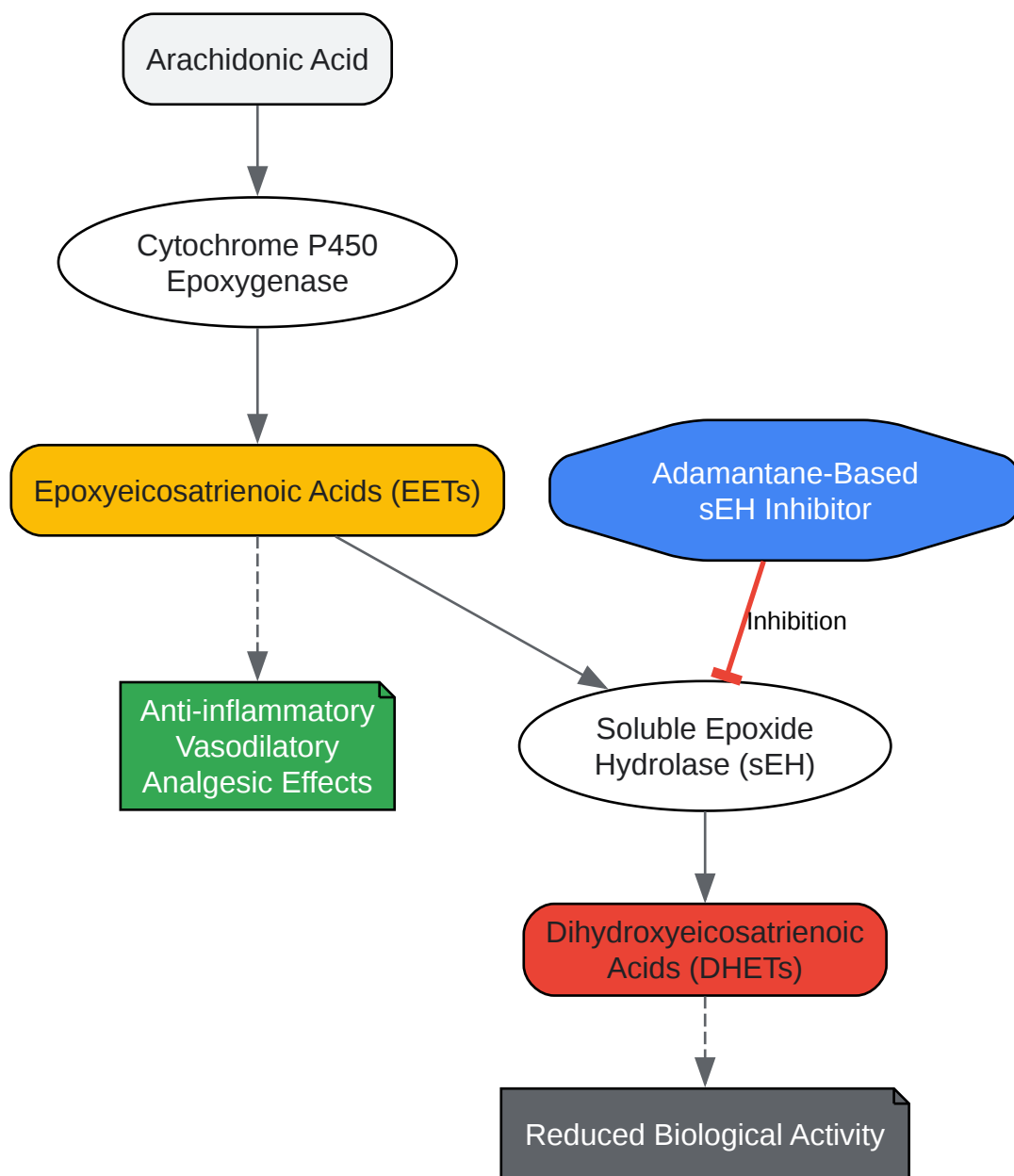
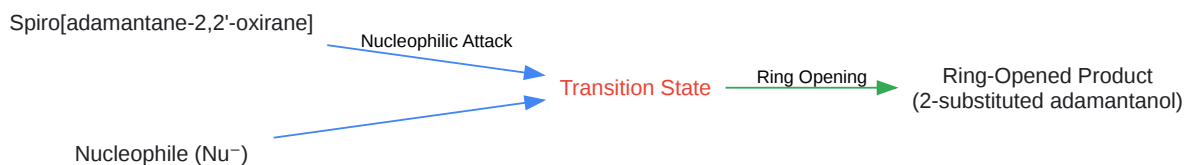
Chemical Reactivity and Synthetic Utility

The synthetic utility of **Spiro[adamantane-2,2'-oxirane]** stems from the high ring strain of the oxirane moiety, which makes it susceptible to nucleophilic ring-opening reactions. This allows

for the stereospecific introduction of a wide range of functional groups at the C-2 position of the adamantane core, leading to the formation of diverse 1,2-disubstituted adamantane derivatives.

Nucleophilic Ring-Opening

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack can be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic). In the case of **Spiro[adamantane-2,2'-oxirane]**, the attack of a nucleophile typically occurs at the less sterically hindered methylene carbon of the oxirane ring.



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